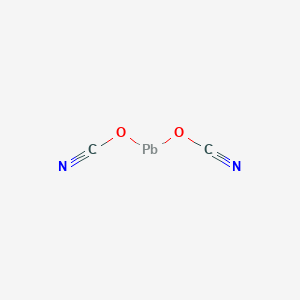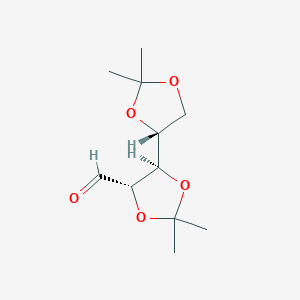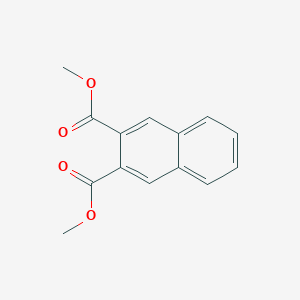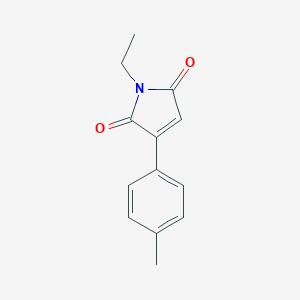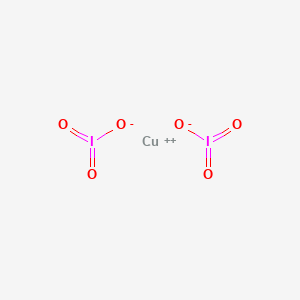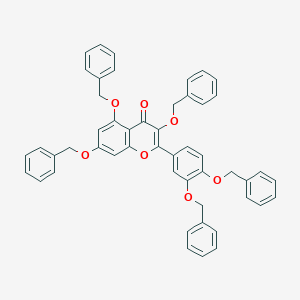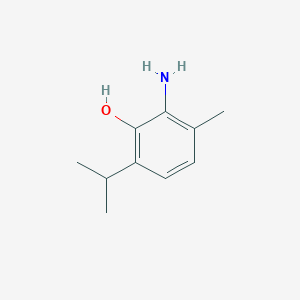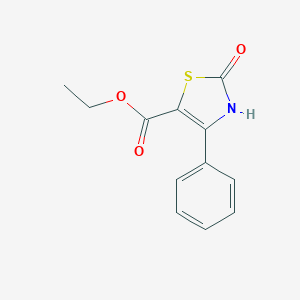
Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate is not well understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, it has also been shown to have antioxidant and anti-inflammatory properties. It may also have neuroprotective effects, and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate in lab experiments is its potential as a new drug candidate. It may also be useful in the study of bacterial and fungal cell membranes. However, its limitations include the need for further research to fully understand its mechanism of action, and the potential for toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for research involving ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate. One area of interest is in the development of new drugs and therapies based on this compound. It may also be useful in the study of bacterial and fungal cell membranes, and in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action, and to determine its potential toxicity at high doses.
In conclusion, ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate is a promising compound with potential applications in scientific research. Its antibacterial, antifungal, antioxidant, anti-inflammatory, and neuroprotective properties make it a versatile compound with many potential uses. Further research is needed to fully understand its mechanism of action and to determine its potential toxicity at high doses.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate has potential applications in scientific research. One area of interest is in the development of new drugs and therapies. This compound has been shown to have antibacterial and antifungal properties, and may be useful in the treatment of infectious diseases.
Eigenschaften
CAS-Nummer |
13950-67-9 |
|---|---|
Produktname |
Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate |
Molekularformel |
C12H11NO3S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-11(14)10-9(13-12(15)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15) |
InChI-Schlüssel |
KUVOQWRTXPCJOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

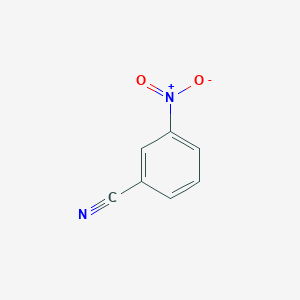
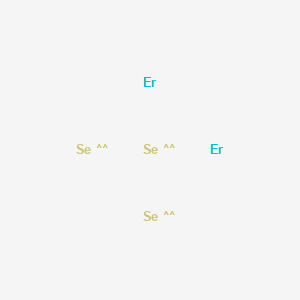
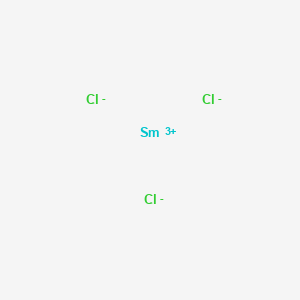
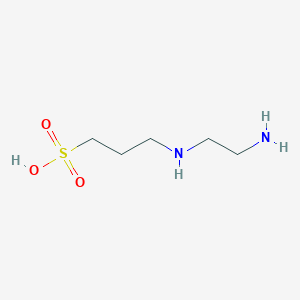
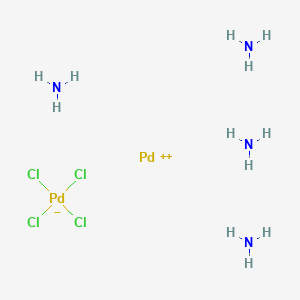
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)
